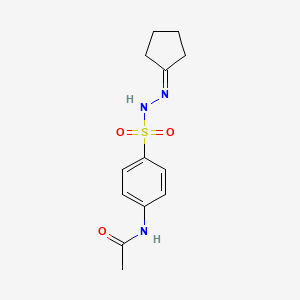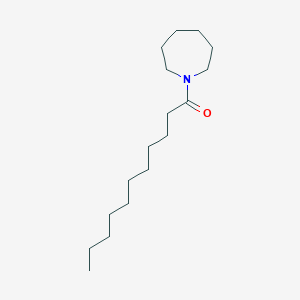
1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- typically involves multi-step organic reactions The process begins with the formation of the indole core, which can be synthesized through the Fischer indole synthesis or other methods like the Bartoli indole synthesis
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The indole ring can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
N-Methyl-1H-indole-2-carboxamide: Lacks the complex side chain present in the target compound.
2-Pyridinyl-1H-indole-2-carboxamide: Contains a pyridinyl group but differs in the position and nature of other substituents.
Uniqueness: 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its complex side chain and the presence of both indole and pyridine rings contribute to its versatility and potential for diverse applications.
This detailed overview provides a comprehensive understanding of 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
136817-10-2 |
|---|---|
Molekularformel |
C22H29N5O |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
N-methyl-N-[3-[methyl-[3-(propan-2-ylamino)pyridin-2-yl]amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H29N5O/c1-16(2)24-19-11-7-12-23-21(19)26(3)13-8-14-27(4)22(28)20-15-17-9-5-6-10-18(17)25-20/h5-7,9-12,15-16,24-25H,8,13-14H2,1-4H3 |
InChI-Schlüssel |
BTFCOEAJLWYEQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C(N=CC=C1)N(C)CCCN(C)C(=O)C2=CC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


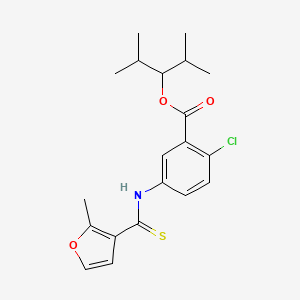
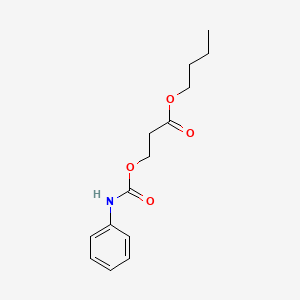
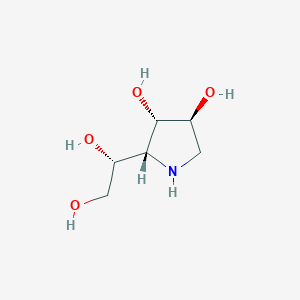
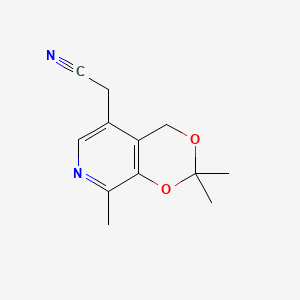

![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)




